molecular formula C10H10OS B8376452 2-(Benzofuran-3-yl)ethanethiol

2-(Benzofuran-3-yl)ethanethiol

Cat. No. B8376452
M. Wt: 178.25 g/mol
InChI Key: BJNCTBLYKUGBJP-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

The thiosulfuric acid S-[2-(benzofuran-3-yl)ethyl]ester sodium salt just prepared (3.63 g, contains x mol of water) was suspended in 50 per cent strength phosphoric acid (60 ml) with exclusion of oxygen (argon atmosphere). The reaction mixture obtained was then covered with a layer of diethyl ether (75 ml) and heated under reflux (7 h), with vigorous stirring, until solid was no longer to be observed in the aqueous phase. After cooling, the two phases were separated and the aqueous phase was extracted with diethyl ether (4×15 ml). The combined ethereal phases were washed with water (2×10 ml) and dried over sodium sulfate. The residue (yellowish oil, 1.71 g) obtained after removal of the diethyl ether contained, according to NMR, approx. 80% of the desired thiol Ind-94. Simple purification and dissolving experiments showed that Ind-94 is relatively unstable and by-products already form on standing in an ethereal solution (detection by NMR spectroscopy). The crude product obtained was therefore employed for the thioether synthesis without further working up.
Name
thiosulfuric acid S-[2-(benzofuran-3-yl)ethyl]ester sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([CH2:11][CH2:12][S:13]S(=O)(=O)[O-])=[CH:3]1.O.P(=O)(O)(O)O.O=O>C(OCC)C>[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([CH2:11][CH2:12][SH:13])=[CH:3]1 |f:0.1|

Inputs

Step One
Name
thiosulfuric acid S-[2-(benzofuran-3-yl)ethyl]ester sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].O1C=C(C2=C1C=CC=C2)CCSS([O-])(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (7 h)
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (4×15 ml)
WASH
Type
WASH
Details
The combined ethereal phases were washed with water (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue (yellowish oil, 1.71 g) obtained
CUSTOM
Type
CUSTOM
Details
after removal of the diethyl ether
CUSTOM
Type
CUSTOM
Details
Simple purification
DISSOLUTION
Type
DISSOLUTION
Details
dissolving experiments
CUSTOM
Type
CUSTOM
Details
by-products already form

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C2=C1C=CC=C2)CCS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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